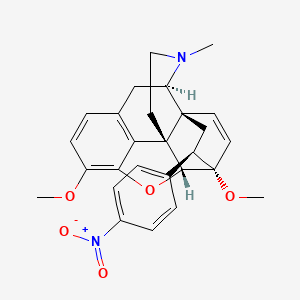

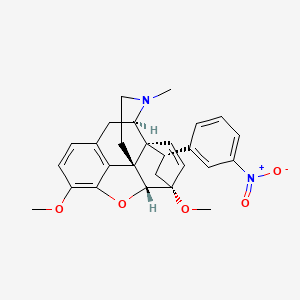

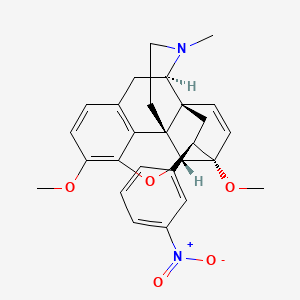

21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

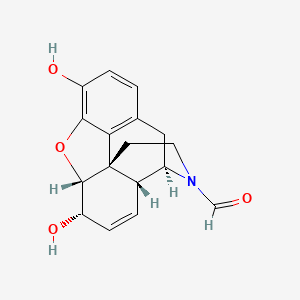

21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine is a synthetic analogue of morphine. This compound is structurally characterized by the presence of a nitro group at the 21st position, a phenyl group at the 7alpha position, and an etheno bridge between the 6alpha and 14alpha positions. It is known for its interaction with opioid receptors, particularly the kappa-opioid receptor, and has been studied for its potential analgesic properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 21-Nitro-7α-Phenyl-6α,14α-endo-Ethenotetrahydrothebain umfasst mehrere Schritte, ausgehend von Thebain, einem natürlich vorkommenden Opiatalkaloid. Die wichtigsten Schritte umfassen:

Nitrierung: Einführung der Nitrogruppe an der 21. Position.

Phenylierung: Addition der Phenylgruppe an der 7α-Position.

Bildung der Ethenobrücke: Erstellung der Ethenobrücke zwischen den 6α- und 14α-Positionen.

Jeder dieser Schritte erfordert spezielle Reagenzien und Bedingungen. Zum Beispiel beinhaltet die Nitrierung typischerweise die Verwendung von Salpetersäure und Schwefelsäure unter kontrollierten Temperaturen. Die Phenylierung kann unter Verwendung von Phenyllithium oder Phenylmagnesiumbromid in Gegenwart eines Katalysators erreicht werden. Die Bildung der Ethenobrücke kann Cyclisierungsreaktionen unter hoher Temperatur und hohem Druck beinhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies würde die Verwendung von Reagenzien und Geräten in Industriequalität beinhalten, um Effizienz und Ausbeute zu gewährleisten. Der Prozess würde auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das Endprodukt in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

21-Nitro-7α-Phenyl-6α,14α-endo-Ethenotetrahydrothebain unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann weiter oxidiert werden, um Nitroso- oder andere oxidierte Derivate zu bilden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Phenylgruppe kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Wasserstoffgas mit Palladium auf Kohle oder Lithiumaluminiumhydrid.

Substitution: Elektrophile Reagenzien wie Brom oder nucleophile Reagenzien wie Natriumhydroxid.

Hauptprodukte

Oxidation: Bildung von Nitrosoderivaten.

Reduktion: Bildung von Aminoderivaten.

Substitution: Bildung von substituierten Phenylderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Nitro- und Phenylgruppen in komplexen Molekülen zu untersuchen.

Biologie: Untersucht auf seine Interaktion mit Opioidrezeptoren und sein Potenzial als Werkzeug zur Untersuchung von Rezeptor-Ligand-Interaktionen.

Medizin: Erforscht auf seine analgetischen Eigenschaften, insbesondere seine Fähigkeit als Kappa-Opioidrezeptoragonist zu wirken, was möglicherweise Schmerzlinderung ohne die mit Mu-Opioidrezeptoragonisten verbundenen Nebenwirkungen bietet.

Industrie: Potenzieller Einsatz bei der Synthese neuer Analgetika und anderer Arzneimittel.

5. Wirkmechanismus

Der primäre Wirkmechanismus von 21-Nitro-7α-Phenyl-6α,14α-endo-Ethenotetrahydrothebain beinhaltet seine Interaktion mit dem Kappa-Opioidrezeptor. Nach Bindung an diesen Rezeptor induziert die Verbindung eine Konformationsänderung, die intrazelluläre Signalwege aktiviert. Dies führt zur Hemmung der Adenylatcyclase, Reduktion der zyklischen Adenosinmonophosphatspiegel und anschließender Modulation von Ionenkanälen. Diese Aktionen führen zu analgetischen Wirkungen und anderen physiologischen Reaktionen .

Wirkmechanismus

The primary mechanism of action of 21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine involves its interaction with the kappa-opioid receptor. Upon binding to this receptor, the compound induces a conformational change that activates intracellular signaling pathways. This leads to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and subsequent modulation of ion channels. These actions result in analgesic effects and other physiological responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7α-Phenyl-6α,14α-endo-Ethenotetrahydrothebain: Fehlt die Nitrogruppe an der 21. Position.

21-Amino-7α-Phenyl-6α,14α-endo-Ethenotetrahydrothebain: Enthält eine Aminogruppe anstelle einer Nitrogruppe an der 21. Position.

7α-Phenyl-6α,14α-endo-Ethenotetrahydrothebain mit substituierten o-, m- und p-Aminogruppen: Varianten mit verschiedenen Aminosubstitutionen an der Phenylgruppe.

Eindeutigkeit

Das Vorhandensein der Nitrogruppe an der 21. Position in 21-Nitro-7α-Phenyl-6α,14α-endo-Ethenotetrahydrothebain verleiht einzigartige chemische Eigenschaften, wie z. B. erhöhte Reaktivität bei Oxidations- und Reduktionsreaktionen. Darüber hinaus kann diese Modifikation seine Bindungsaffinität und Selektivität für den Kappa-Opioidrezeptor verbessern, wodurch es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen wird .

Eigenschaften

Molekularformel |

C27H28N2O5 |

|---|---|

Molekulargewicht |

460.5 g/mol |

IUPAC-Name |

(1R,2S,6R,14R,15S,19R)-11,15-dimethoxy-5-methyl-19-(3-nitrophenyl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraene |

InChI |

InChI=1S/C27H28N2O5/c1-28-12-11-26-22-17-7-8-20(32-2)23(22)34-24(26)27(33-3)10-9-25(26,21(28)14-17)15-19(27)16-5-4-6-18(13-16)29(30)31/h4-10,13,19,21,24H,11-12,14-15H2,1-3H3/t19-,21-,24-,25-,26+,27+/m1/s1 |

InChI-Schlüssel |

QKKWFNMREKYPDW-FGYBOQAASA-N |

Isomerische SMILES |

CN1CC[C@]23[C@@H]4[C@@]5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)OC)O4)C[C@@H]5C7=CC(=CC=C7)[N+](=O)[O-])OC |

Kanonische SMILES |

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C7=CC(=CC=C7)[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-((4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)methyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B10791030.png)

![7-(4-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)butyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B10791067.png)

![(10R,13S,17S)-17-hydroxy-13-methyl-10-(4-methylbenzyl)-17-(prop-1-ynyl)-6,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B10791069.png)